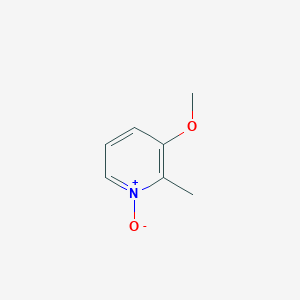
3-Methoxy-2-methylpyridine 1-oxide
Cat. No. B8363085
M. Wt: 139.15 g/mol
InChI Key: YQDVRUQPMQHIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04725599
Procedure details


Under a nitrogen atmosphere, a magnetically stirred solution of 25.8 g (0.185 mole) of 3-methoxy-2-methylpyridine 1-oxide and 200 ml of chloroform cooled to 0° C. was treated dropwise a solution of 75.6 g (0.556 mole) of phosphorus trichloride and 50 ml of chloroform. The temperature was maintained at <10° C. during the addition. The solution was stirred for 20 minutes after the addition was complete, was allowed to warm to room temperature, and was then heated under reflux for an hour. When again at room temperature, the solution was poured into a mixture of ice and water, and the mixture was then adjusted to pH 13 by the addition of 5N sodium hydroxide and solid sodium hydroxide while keeping the mixture cold. The organic phase was separated and the aqueous phase was extracted three times with 50 ml portions of chloroform. The combined organic phase and extracts were dried over anhydrous sodium suflate, filtered, and evaporated under reduced pressure to give 3-methoxy-2-methylpyridine as an oil: b.p. 46° C. at 1.8 mmHg; yield 21.5 g (94%). Lit. b.p. 84.5°-85.5° C. at 17 mmHg [A. L. Logothetis, J. Org. Chem., 29, 1834-1837 (1969)].






Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([CH3:10])=[N+:5]([O-])[CH:6]=[CH:7][CH:8]=1.C(Cl)(Cl)Cl.P(Cl)(Cl)Cl.[OH-].[Na+]>O>[CH3:1][O:2][C:3]1[C:4]([CH3:10])=[N:5][CH:6]=[CH:7][CH:8]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25.8 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C(=[N+](C=CC1)[O-])C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
75.6 g
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred for 20 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature was maintained at <10° C. during the addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was then heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for an hour
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted three times with 50 ml portions of chloroform
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phase and extracts were dried over anhydrous sodium suflate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

